molecular formula C24H22N2O5 B357078 4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 618873-84-0

4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B357078
CAS No.: 618873-84-0
M. Wt: 418.4g/mol
InChI Key: BMXAZPNOKNGTHO-LSDHQDQOSA-N
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Description

4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, oxazoles, and pyrrolidine derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining benzaldehyde derivatives with oxazole compounds under acidic or basic conditions to form intermediate products.

    Cyclization: Formation of the pyrrolidine-2,3-dione core through cyclization reactions, often facilitated by catalysts or specific reaction conditions.

    Functional Group Modifications: Introduction of hydroxy, methylidene, and propoxy groups through various organic reactions such as alkylation, hydroxylation, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
  • (4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of 4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

618873-84-0

Molecular Formula

C24H22N2O5

Molecular Weight

418.4g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H22N2O5/c1-3-12-30-18-11-7-10-17(14-18)21-20(22(27)16-8-5-4-6-9-16)23(28)24(29)26(21)19-13-15(2)31-25-19/h4-11,13-14,21,27H,3,12H2,1-2H3/b22-20+

InChI Key

BMXAZPNOKNGTHO-LSDHQDQOSA-N

SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NOC(=C4)C

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NOC(=C4)C

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NOC(=C4)C

Origin of Product

United States

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